molecular formula C20H17N3O2 B2937281 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate CAS No. 1353985-29-1

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

Cat. No. B2937281
CAS RN: 1353985-29-1
M. Wt: 331.375
InChI Key: RZISGSRQRLYIOO-UHFFFAOYSA-N
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Description

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C20H17N3O2 . It has a molecular weight of 331.37 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate is defined by its molecular formula, C20H17N3O2 . Azetidines, like this compound, are four-membered nitrogen-containing heterocycles . The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . Despite this, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines . Additionally, azetidines may continue to be used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

(4-cyanophenyl)methyl 1-[(4-cyanophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-9-15-1-5-17(6-2-15)11-23-12-19(13-23)20(24)25-14-18-7-3-16(10-22)4-8-18/h1-8,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISGSRQRLYIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

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